3-(4-Bromo-2-fluorophenoxy)oxetane
Overview
Description
3-(4-Bromo-2-fluorophenoxy)oxetane is a chemical compound with the molecular formula C9H8BrFO2. It is a derivative of oxetane, a four-membered heterocyclic compound containing one oxygen atom. The presence of bromine and fluorine atoms in the phenoxy group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenoxy)oxetane typically involves the reaction of 3-bromooxetane with 4-bromo-2-fluorophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenoxy)oxetane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxetane derivatives, while oxidation and reduction reactions can produce oxetane derivatives with different oxidation states.
Scientific Research Applications
3-(4-Bromo-2-fluorophenoxy)oxetane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenoxy)oxetane involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Bromo-2-fluorophenoxy)oxetane can be compared with other similar compounds, such as:
3-Bromooxetane: A simpler oxetane derivative with a bromine atom.
4-Bromo-2-fluorophenol: A phenol derivative with bromine and fluorine atoms.
Oxetane-3-carboxylic acid: An oxetane derivative with a carboxylic acid group.
Biological Activity
3-(4-Bromo-2-fluorophenoxy)oxetane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for this compound is . Its structure features a bromine and fluorine atom on a phenoxy group, which is linked to an oxetane ring. This unique configuration is believed to influence its biological activity significantly.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Pseudomonas mirabilis and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds often range from 15.62 to 62.5 μM, indicating moderate to good antimicrobial activity .
Anticancer Potential
The anticancer properties of oxetane derivatives have also been explored. In particular, certain substituted oxetanes have shown cytotoxic effects against human tumor cell lines. The SAR studies suggest that the presence of halogen substituents (such as bromine and fluorine) can enhance cytotoxicity .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the oxetane structure can affect biological activity:
Compound Variation | MIC (μM) | Activity |
---|---|---|
Unsubstituted benzyloxy at 3-position | 57.73 | Moderate activity against M. tuberculosis |
4-Bromobenzyloxy substitution | 12.23 | Enhanced activity compared to unsubstituted |
4-Chlorobenzyloxy substitution | 6.68 | Significant increase in activity |
4-Methylbenzyloxy substitution | Varies | Variable activity based on substitution |
These findings indicate that specific substitutions on the phenoxy group significantly impact the compound's effectiveness against pathogens and cancer cells .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within bacterial cells or cancerous tissues. The oxetane ring may facilitate binding to enzyme active sites or receptor sites, thereby modulating biochemical pathways essential for cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study assessing the efficacy of various oxetane derivatives found that those containing halogenated phenoxy groups exhibited improved antimicrobial properties against Pseudomonas mirabilis, with a notable MIC reduction when bromine was present .
- Cytotoxicity Against Cancer Cells : Another research effort focused on the cytotoxic effects of oxetane derivatives on human cancer cell lines demonstrated that specific substitutions led to enhanced cell death rates, suggesting potential applications in cancer therapy .
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXLBIVKFVUMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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